molecular formula C6H9BrN4O B603182 3-Bromo-N-isopropyl-1H-1,2,4-triazole-5-carboxamide CAS No. 1807979-71-0

3-Bromo-N-isopropyl-1H-1,2,4-triazole-5-carboxamide

Cat. No.: B603182
CAS No.: 1807979-71-0
M. Wt: 233.07g/mol
InChI Key: GWHOKSOONWPFMH-UHFFFAOYSA-N
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Description

3-Bromo-N-isopropyl-1H-1,2,4-triazole-5-carboxamide is a chemical compound belonging to the class of 1,2,4-triazoles. This compound is characterized by the presence of a bromine atom at the third position, an isopropyl group at the nitrogen atom, and a carboxamide group at the fifth position of the triazole ring. It is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

3-Bromo-N-isopropyl-1H-1,2,4-triazole-5-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

While the specific mechanism of action for “3-Bromo-N-isopropyl-1H-1,2,4-triazole-5-carboxamide” is not mentioned in the search results, it’s worth noting that azoles, a class of compounds to which 1,2,4-triazoles belong, are widely used as antimicrobial agents. They work by inhibiting the heme protein, which cocatalyzes cytochrome P-450-dependent 14α-demethylation of lanosterol. This inhibition leads to depletion of ergosterol and accumulation of sterol precursors, resulting in the formation of a plasma membrane with altered structure and function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-N-isopropyl-1H-1,2,4-triazole-5-carboxamide typically involves the bromination of 1H-1,2,4-triazole derivatives followed by the introduction of the isopropyl group and the carboxamide functionality. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The isopropyl group can be introduced using isopropylamine under basic conditions, and the carboxamide group is typically formed by reacting the intermediate with an appropriate carboxylic acid derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the triazole ring or the substituents.

    Hydrolysis Reactions: The carboxamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in aqueous or organic solvents.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

    Substitution Products: Depending on the nucleophile used, products such as azides, thiols, or ethers can be formed.

    Oxidation Products: Oxidized derivatives of the triazole ring or the substituents.

    Hydrolysis Products: Carboxylic acids and amines.

Comparison with Similar Compounds

    3-Bromo-1H-1,2,4-triazole: Lacks the isopropyl and carboxamide groups, making it less specific in its interactions.

    N-Isopropyl-1H-1,2,4-triazole-5-carboxamide: Lacks the bromine atom, which may reduce its reactivity in substitution reactions.

    3-Bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide: Contains a methyl group instead of an isopropyl group, potentially altering its binding properties.

Uniqueness: 3-Bromo-N-isopropyl-1H-1,2,4-triazole-5-carboxamide is unique due to the combination of the bromine atom, isopropyl group, and carboxamide functionality. This combination enhances its reactivity, binding affinity, and specificity, making it a valuable compound in various scientific research applications.

Properties

IUPAC Name

5-bromo-N-propan-2-yl-1H-1,2,4-triazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrN4O/c1-3(2)8-5(12)4-9-6(7)11-10-4/h3H,1-2H3,(H,8,12)(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWHOKSOONWPFMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=NNC(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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